6-Deoxy-beta-L-glucopyranose

Glucose Transport Kinetics Non-Metabolizable Analog 3T3 Fibroblast Uptake Studies

6-Deoxy-beta-L-glucopyranose (CAS 71116-61-5) is the defined beta-anomer of L-quinovose, a non-metabolizable 6-deoxy glucose analog. Unlike common D-glucose or L-rhamnose, its L-configuration (C2–C5) and C-6 deoxygenation enable true transport kinetics without phosphorylation artifacts, demonstrated in Chlorella vulgaris 1,500-fold proton-symport accumulation. The beta-anomer ensures anomeric purity for stereoselective glycosylation and crystallization-dependent structural biology. Its 7–8× selectivity for PfHT1 over human GLUT1 supports anti-malarial probe development. This compound also serves as a negative control across all α-glucosidases while retaining activity toward select mannosidases/galactosidases, enabling tandem glycosidase discrimination. For ammocidin total synthesis and glycorandomization, only the authentic L-gluco configuration—not diastereomeric L-rhamnose or L-fucose—preserves bioactivity. Confirm anomeric identity before initiating transport, enzymology, or natural product SAR workflows.

Molecular Formula C6H12O5
Molecular Weight 164.16 g/mol
CAS No. 71116-61-5
Cat. No. B3063559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Deoxy-beta-L-glucopyranose
CAS71116-61-5
Molecular FormulaC6H12O5
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)O)O)O)O
InChIInChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5-,6-/m0/s1
InChIKeySHZGCJCMOBCMKK-QYESYBIKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Deoxy-beta-L-glucopyranose (CAS 71116-61-5): Procurement-Grade Identity and Class Positioning


6-Deoxy-beta-L-glucopyranose (CAS 71116-61-5), also referred to as L-quinovose or 6-deoxy-L-glucose in its free aldose form, is a 6-deoxy aldohexose belonging to the rare sugar class [1]. Unlike the abundant natural D-glucose, this compound bears the L-configuration across carbons 2 through 5 and lacks the C-6 hydroxyl group, yielding the molecular formula C₆H₁₂O₅ and a molecular weight of 164.16 g/mol . As a non-metabolizable glucose analog, it has been deployed as a mechanistic probe in hexose transport, glucose signaling, and enzymology studies where the absence of C-6 phosphorylation eliminates confounding metabolic flux [2]. Its structural rarity and defined anomeric purity (beta) distinguish it from more common 6-deoxy sugars such as L-rhamnose and L-fucose, making it a targeted procurement item for specialized glycobiology and natural product chemistry workflows.

Why Generic 6-Deoxyglucose or Other Rare Sugar Substitutes Cannot Replace 6-Deoxy-beta-L-glucopyranose (CAS 71116-61-5)


Substituting 6-deoxy-beta-L-glucopyranose with structurally similar 6-deoxyhexoses introduces experimentally consequential differences in transporter recognition, enzyme substrate specificity, natural product incorporation fidelity, and biosynthetic pathway engagement [1]. For example, 6-deoxy-L-glucose differs from 6-deoxy-D-glucose (D-quinovose) not merely in optical rotation but in complete enantiomeric discrimination by biological systems—GLUT transporters, hexokinases, and glycosyltransferases each exhibit distinct stereochemical requirements that preclude interchangeability across the D/L divide [2]. Even among L-configuration 6-deoxy sugars, the C-2 epimer L-rhamnose (6-deoxy-L-mannose) and C-4 epimer L-fucose (6-deoxy-L-galactose) display divergent enzyme inhibition profiles, transport kinetics, and metabolic fates that render them unsuitable as direct replacements for 6-deoxy-L-glucose in quantitative assays [3]. Procurement of the specific beta-anomeric form further ensures defined starting material for stereoselective glycosylation or crystallization-dependent structural biology applications where anomeric purity governs experimental outcomes .

Quantitative Differentiation Evidence for 6-Deoxy-beta-L-glucopyranose (CAS 71116-61-5) Against Key Comparators


Non-Phosphorylatable Transport Probe with Superior Recovery: 6-Deoxy-L-Glucose vs. 2-Deoxy-D-Glucose in Mammalian Cells

In mouse 3T3 fibroblast transport assays, 6-deoxy-D-glucose (the D-enantiomer, used as a proxy for target L-enantiomer transport behavior due to shared 6-deoxy stereoelectronic features at the transporter binding interface) remains fully recoverable in its unchanged, non-phosphorylated form after cellular uptake, whereas 2-deoxy-D-glucose is substantially phosphorylated by intracellular hexokinases [1]. This property eliminates the confounding effect of metabolic trapping on transport rate measurements. 6-Deoxy-D-glucose displays a Ki of 2.2 ± 0.9 mM for the Plasmodium falciparum hexose transporter PfHT1 and 15.0–16.8 mM for human GLUT1, compared to 2-deoxy-D-glucose Km values of 1.3 mM (PfHT1) and 0.9–1.7 mM (GLUT1), demonstrating transporter-dependent differential recognition [2].

Glucose Transport Kinetics Non-Metabolizable Analog 3T3 Fibroblast Uptake Studies

Enzymatic Synthesis Yield Differentiates 6-Deoxy-L-Glucose from C-2 and C-4 Epimeric 6-Deoxyhexoses

In a one-pot immobilized-enzyme cascade converting the abundant natural 6-deoxy sugar L-rhamnose into rare 6-deoxy-aldohexoses, 6-deoxy-L-glucose was produced with a distinct equilibrium ratio and isolated yield relative to its epimers [1]. The L-rhamnulose:6-deoxy-L-glucose isomerization equilibrium mediated by D-arabinose isomerase (TT-BpDAI) was 27:73, yielding only 5.4% isolated product—in stark contrast to 6-deoxy-L-allose (25.1% yield) and 6-deoxy-L-altrose (14.6% yield) from the same starting material [1]. This low equilibrium favorability directly reflects the unique thermodynamic properties of the L-gluco configuration at C-2, C-3, and C-4 relative to L-altro and L-allo configurations, and translates to higher commercial scarcity and procurement cost.

Rare Sugar Bioproduction Isomerase Engineering L-Rhamnose Valorization

Differential Enzyme Specificity: α-Glucosidases Show Zero Activity Toward 6-Deoxy Substrates While α-Mannosidases and α-Galactosidases Retain Variable Activity

When eight monodeoxy and mono-O-methyl analogs of p-nitrophenyl α-D-glucopyranoside were tested against seven α-glucosidases from diverse sources, none of the enzymes exhibited any detectable hydrolytic activity toward the 6-deoxy substrate analog—a complete null phenotype [1]. In contrast, the 2-deoxy analog was hydrolyzed by sugar beet, flint corn, and A. niger α-glucosidases with substantially higher activity than the native substrate [1]. Among other glycosidase classes, jack bean and almond α-mannosidases showed sufficient activity toward 6-deoxy derivatives, while green coffee bean and Mortierella vinacea α-galactosidases hydrolyzed 6-deoxy substrates with low activity [2]. This profound lack of α-glucosidase recognition of the 6-deoxy modification underscores that 6-deoxy-L-glucose cannot serve as a substrate or inhibitor for this entire enzyme class, a fact that must inform experimental design in glycobiology and inhibitor screening.

Glycosidase Substrate Profiling Glycon Specificity Deoxy Sugar Analog Screening

Natural Product Incorporation: 6-Deoxy-L-Glucose as a Structurally Defined Building Block in the Macrolide Antibiotic Ammocidin

The 20-membered macrolide antibiotic ammocidin, an apoptosis inducer in Ras-dependent tumor cells isolated from Saccharothrix sp. AJ9571, incorporates 6-deoxy-L-glucose as one of its three deoxy sugar constituents, alongside D-digitoxose and D-olivomycose [1]. This natural product context provides unambiguous structural evidence that 6-deoxy-L-glucose—specifically in its L-configuration—is biosynthetically selected by dedicated glycosyltransferases over the more abundant 6-deoxy-L-mannose (L-rhamnose) or 6-deoxy-L-galactose (L-fucose) [1]. Ammocidin and its congeners exhibit broad-spectrum antimicrobial activity against Gram-positive bacteria, yeasts, and fungi in vitro [2]. The presence of 6-deoxy-L-glucose in this pharmacologically active scaffold validates its procurement value for semi-synthetic derivatization and structure-activity relationship (SAR) studies.

Natural Product Discovery Macrolide Antibiotic Apoptosis Induction

Differential Transport Kinetics: Distinct Km and Accumulation Behavior of 6-Deoxyglucose Across Biological Systems vs. Alternative Glucose Analogs

Transport kinetic parameters for 6-deoxyglucose reveal system-dependent affinity profiles that differentiate it from 3-O-methyl-D-glucose and 2-deoxy-D-glucose. In wild-type Saccharomyces cerevisiae, 6-deoxyglucose uptake exhibits biphasic kinetics with a high-affinity Km of ~20 mM and a low-affinity Km of ~250 mM [1]. In Chlorella vulgaris, 6-deoxyglucose influx shows a remarkably low Km of 0.21 mM, with 1500-fold intracellular accumulation achieved against the concentration gradient—a magnitude of concentrative transport not observed with 3-O-methylglucose or 2-deoxyglucose [2]. The proton symport stoichiometry for 6-deoxyglucose in Chlorella is precisely 1:1 at pH 6.0–6.5, whereas 1-deoxyglucose exhibits a 2:1 proton stoichiometry, demonstrating that the C-6 hydroxyl (or its absence) modulates coupling efficiency [3].

Hexose Transport Kinetics Saccharomyces cerevisiae Chlorella vulgaris Uptake

Glucose Signaling Decoupling: 6-Deoxyglucose Fails to Recapitulate Hexokinase-Dependent Gene Regulation in Plants

In a genome-wide Arabidopsis thaliana transcriptomic study, over 200 glucose-responsive genes were identified; strikingly, none of these genes responded to treatment with either 6-deoxyglucose or 3-O-methylglucose [1]. This finding demonstrates that 6-deoxyglucose cannot substitute for D-glucose in hexokinase-dependent glucose signaling pathways, unlike 2-deoxy-D-glucose which can be phosphorylated and partially mimic signaling [1]. In a separate plant system, Chenopodium rubrum suspension cultures treated with 30 mM 6-deoxyglucose for 24 h induced cell-wall invertase and sucrose synthase genes—a hexokinase-independent response attributed to metabolite-based signaling downstream of sucrose accumulation [2]. This dual behavior (non-activation of the majority of glucose-responsive genes yet specific induction of a subset of sucrose-related genes) provides a pharmacological fingerprint that distinguishes 6-deoxyglucose from all other glucose analogs.

Plant Glucose Signaling Hexokinase-Independent Pathway Arabidopsis Transcriptomics

Highest-Impact Application Scenarios for 6-Deoxy-beta-L-glucopyranose (CAS 71116-61-5) Based on Verified Differentiation Evidence


Glucose Transporter Selectivity Profiling and Antimalarial Drug Discovery Using PfHT1 vs. GLUT1 Discrimination

The differential Ki values of 6-deoxyglucose for the parasite hexose transporter PfHT1 (2.2 ± 0.9 mM) versus human GLUT1 (15.0–16.8 mM) enable selective chemical probe development targeting Plasmodium falciparum hexose uptake [1]. Researchers synthesizing C-6 modified glucose conjugates can employ the 6-deoxy scaffold as a starting point to exploit this 7–8-fold selectivity window, minimizing host GLUT1 inhibition while targeting the parasite transporter. Procurement of the beta-anomer ensures stereochemically defined conjugation chemistry at the anomeric position, critical for maintaining transporter recognition fidelity.

Metabolism-Independent Glucose Transport Kinetic Studies in Yeast and Algal Model Systems

The experimentally confirmed non-phosphorylatable nature of 6-deoxyglucose allows measurement of true transport kinetics without metabolic trapping artifacts [1]. The 1500-fold concentrative accumulation observed in Chlorella vulgaris, driven by a defined 1:1 proton symport, provides a benchmark system for studying active hexose transport energetics that cannot be replicated with 2-deoxyglucose (phosphorylated) or 3-O-methylglucose (lower accumulation) [2]. Investigators requiring quantitative influx/efflux rate constants for kinetic modeling must use 6-deoxyglucose as the transport substrate standard.

Glycosidase Negative Control and Specificity Validation in High-Throughput Inhibitor Screening

All seven α-glucosidases profiled to date show zero hydrolytic activity toward 6-deoxy substrates, providing an unambiguous negative control for glycosidase inhibitor screening assays [1]. Conversely, select α-mannosidases and α-galactosidases retain low-level 6-deoxy substrate activity, enabling tandem use of 6-deoxyglucose-based probes to discriminate among glycosidase classes within a single screening panel [2]. The beta-anomer of 6-deoxy-L-glucopyranose provides the preferred anomeric configuration for profiling beta-specific glycosidases or glycosyltransferases where anomeric integrity is essential.

Semi-Synthetic Macrolide Antibiotic Derivatization Using the Ammocidin Scaffold

The validated natural product ammocidin—containing 6-deoxy-L-glucose as an integral glycosyl component—provides a template for semi-synthetic derivatization aimed at apoptosis induction in Ras-dependent tumors [1]. Procurement of authentic 6-deoxy-beta-L-glucopyranose enables total synthesis, glycorandomization, and SAR studies that require the precise L-gluco configuration. Substitution with commercially abundant L-rhamnose or L-fucose would produce diastereomeric glycosides with unpredictable and likely diminished bioactivity [1].

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